{[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]sulfanyl}methanimidamide hydrochloride
Description
The compound {[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]sulfanyl}methanimidamide hydrochloride (CAS 169559-01-7) is a hydrochloride salt with the molecular formula C₁₀H₁₀ClN₃O₂S and a molecular weight of 271.72 g/mol . It features a phthalimide (isoindole-1,3-dione) core linked to a sulfanyl methyl group and a methanimidamide moiety. The compound is listed with MDL number MFCD26407997 and is commercially available, though current inventory status may vary by region .
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl)methyl carbamimidothioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S.ClH/c11-10(12)16-5-13-8(14)6-3-1-2-4-7(6)9(13)15;/h1-4H,5H2,(H3,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHELGSYECLLSSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CSC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
{[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]sulfanyl}methanimidamide hydrochloride, with the CAS number 169559-01-7, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, synthesis, and applications, particularly in medicinal chemistry.
The molecular formula of this compound is C10H10ClN3O2S, with a molecular weight of 271.72 g/mol. It features a unique structure that includes an isoindole moiety and a sulfanyl group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H10ClN3O2S |
| Molecular Weight | 271.72 g/mol |
| CAS Number | 169559-01-7 |
| Chemical Structure | Chemical Structure |
Antitumor Activity
Recent studies have indicated that compounds containing isoindole structures exhibit significant antitumor activity. For instance, derivatives of isoindoles have been investigated for their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
Antimicrobial Properties
Research has shown that compounds similar to this compound possess antimicrobial properties. These compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents.
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Isoindole derivatives have been studied for their ability to inhibit enzymes involved in cancer metabolism and other diseases. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes.
Case Studies
- Antitumor Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that isoindole derivatives exhibited cytotoxic effects on human cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.
- Antimicrobial Activity : In a comparative study on various isoindole compounds, this compound showed promising results against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
- Enzyme Inhibition : Research published in Bioorganic & Medicinal Chemistry Letters explored the enzyme inhibition properties of similar compounds. The findings suggested that modifications to the isoindole structure could enhance selectivity and potency against target enzymes.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:
- Formation of the isoindole core via cyclization reactions.
- Introduction of the sulfanyl group through nucleophilic substitution.
- Finalization through amidation to yield the hydrochloride salt form.
Comparison with Similar Compounds
2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)ethanimidamide Hydrochloride
CAS 1920-12-3 (Molecular formula: C₁₀H₁₀ClN₃O₂ ; MW: 239.66 g/mol) shares the phthalimide core but replaces the sulfanyl methyl group with an ethanimidamide chain. Key differences include:
- Functional group variation : The ethanimidamide substituent lacks the sulfur atom present in the target compound, reducing molecular weight by ~32 g/mol.
- Synonym: Listed as 2-phthalimidoacetamidine hydrochloride, indicating structural alignment with amidine derivatives .
- MDL number : MFCD22578475 , distinct from the target compound’s identifier (MFCD26407997) .
| Property | Target Compound | 2-(1,3-Dioxo...)ethanimidamide HCl |
|---|---|---|
| Molecular Formula | C₁₀H₁₀ClN₃O₂S | C₁₀H₁₀ClN₃O₂ |
| Molecular Weight (g/mol) | 271.72 | 239.66 |
| Key Substituent | Sulfanyl methyl | Ethanimidamide |
| MDL Number | MFCD26407997 | MFCD22578475 |
({1-[(4-Chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)methanimidamide Hydroiodide
CAS Not Provided (MDL: MFCD04440720) replaces the phthalimide core with an indole ring and introduces a 4-chlorobenzyl group. Critical distinctions include:
Indol-2(3H)-one, 3-(2-Benzylamino)ethyl-3-phenyl-, Hydrochloride
CAS 101231-37-2 retains the isoindole-derived structure but incorporates a benzylamino ethyl group and a phenyl substituent. Differences include:
- Substituent complexity : The benzyl and phenyl groups enhance hydrophobicity, likely reducing aqueous solubility compared to the sulfanyl methyl group in the target compound.
- Pharmacological implications: Benzylamino groups are common in kinase inhibitors, hinting at different mechanistic pathways .
Structural and Functional Implications
Role of the Sulfanyl Methyl Group
The sulfanyl methyl (-SCH₂-) group in the target compound introduces a sulfur atom, which may:
- Enhance hydrogen bonding or metal coordination capabilities.
- Increase molecular weight and lipophilicity (logP) compared to non-sulfur analogs .
Amidino and Hydrochloride Moieties
- Methanimidamide hydrochloride : The amidine group (NH₂-C=NH) is protonated in physiological conditions, improving solubility. This feature is shared with other hydrochloride salts like 2-(3,4-dihydroxyphenyl)ethylamine hydrochloride (CAS 62-31-7) .
- Counterion effects : Hydrochloride salts generally exhibit better crystallinity and stability than hydroiodides or free bases .
Preparation Methods
Starting Materials and Key Intermediates
- Phthalimide derivatives : The core phthalimide structure is often introduced via commercially available phthalic anhydride or phthalimide.
- Halomethyl intermediates : Methyl halides (e.g., bromomethyl derivatives) are used to introduce the sulfanyl linkage.
- Thioamidation reagents : Reagents such as thiourea or carbamimidothioates are employed to form the methanimidamide group.
Stepwise Synthesis
Representative Synthetic Route
A typical synthetic route, adapted from patent literature and research findings, is as follows:
Synthesis of 2-(bromomethyl)phthalimide : Starting from phthalimide, bromomethylation is performed using bromine or N-bromosuccinimide (NBS) under mild conditions to yield the bromomethyl intermediate.
Formation of sulfanyl intermediate : The bromomethyl intermediate is reacted with thiourea or a suitable thiolate salt to substitute bromine with a sulfanyl group, forming the sulfanyl methyl phthalimide.
Methanimidamide formation : The sulfanyl intermediate undergoes reaction with formamidine or carbamimidothioate reagents under acidic conditions (e.g., HCl) to form the methanimidamide hydrochloride salt.
Purification : The product is purified by recrystallization or chromatographic methods to achieve high purity suitable for pharmaceutical or agrochemical applications.
Optimization and Industrial Considerations
Avoidance of UV-catalyzed bromination : Earlier methods employed UV light for bromination, which posed safety and scalability issues. Modern methods favor chemical brominating agents under controlled thermal conditions to improve yield and safety.
Purification challenges : Multiple column chromatographies were traditionally required, complicating scale-up. Alternative purification techniques such as crystallization and selective precipitation have been developed to enhance industrial feasibility.
Reaction times and temperatures : Longer reflux times and high temperatures can reduce yield and complicate extraction. Optimized methods use milder conditions and shorter reaction times to improve purity and yield.
Summary Table of Preparation Methods
| Method Aspect | Traditional Approach | Modern/Optimized Approach | Advantages of Modern Approach |
|---|---|---|---|
| Bromomethylation | UV light catalysis with bromine in CCl4 | Chemical bromination using NBS or other brominating agents | Safer, scalable, better yield |
| Sulfanyl group introduction | Reaction with thiourea under reflux | Use of thiolate salts in polar aprotic solvents | Improved reaction rate and selectivity |
| Methanimidamide formation | Acidic treatment with formamidine hydrochloride | Controlled acidification with HCl and optimized solvent system | Higher purity, easier isolation |
| Purification | Multiple column chromatographies | Crystallization and selective precipitation | Simplified, cost-effective, scalable |
Research Findings and Data
The yield of the bromomethylation step can vary significantly depending on the halogenating agent and reaction conditions, with modern methods achieving yields above 80% compared to traditional yields below 60%.
The sulfanyl substitution step proceeds efficiently in polar aprotic solvents such as dimethylformamide (DMF), with reaction times reduced from 24 hours to 6-8 hours under optimized conditions.
The final methanimidamide hydrochloride salt exhibits improved stability and solubility profiles when prepared under controlled acidic conditions, facilitating downstream applications.
Q & A
Basic: What are the recommended synthetic routes for preparing {[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]sulfanyl}methanimidamide hydrochloride?
Answer:
The synthesis typically involves phthalimide intermediates. A common approach includes:
- Step 1: React phthalic anhydride with a thiol-containing amine (e.g., methylamine derivatives) to form the phthalimide core.
- Step 2: Introduce the sulfanyl-methanimidamide group via nucleophilic substitution or coupling reactions.
- Step 3: Hydrochloride salt formation using HCl in ethanol or methanol.
Key Parameters (from analogous compounds):
| Step | Reagents/Conditions | Yield Range | Solvent System |
|---|---|---|---|
| 1 | Phthalic anhydride, THF, reflux | 70–85% | THF/Water |
| 2 | Thiourea derivatives, DMF, 80°C | 65–75% | DMF |
| 3 | HCl gas in ethanol | 90–95% | Ethanol |
Validation: Characterize intermediates via melting points (e.g., phthalimide esters: 130–163°C ) and confirm final structure using FTIR (C=O stretch at ~1700 cm⁻¹) and ¹H-NMR (phthalimide CH₂ protons at δ 4.2–4.5 ppm) .
Basic: What safety protocols are critical during handling and storage?
Answer:
Based on safety data for structurally related compounds:
- Handling:
- Storage:
Emergency Measures:
- Spills: Absorb with inert material (e.g., silica gel) and dispose as hazardous waste .
- Exposure: Rinse skin/eyes with water for 15 minutes; seek medical evaluation for persistent irritation .
Advanced: How can researchers resolve discrepancies in crystallographic data for this compound?
Answer:
Contradictions in unit cell parameters or space group assignments may arise from:
- Twinned crystals (common in phthalimide derivatives).
- Disorder in the sulfanyl-methanimidamide moiety.
Methodology:
- Use SHELXL for refinement: Apply TWIN/BASF commands to model twinning .
- Validate hydrogen bonding networks via PLATON or Mercury (e.g., N–H···Cl interactions in hydrochloride salts) .
- Cross-check with powder XRD to detect polymorphic impurities .
Example Data:
| Parameter | Twinned Crystal | Untwinned Crystal |
|---|---|---|
| R-factor | 0.08–0.12 | 0.05–0.07 |
| BASF | 0.3–0.5 | N/A |
Advanced: What strategies optimize reaction yields in large-scale synthesis?
Answer:
Yield drops during scale-up often stem from inefficient mixing or thermal gradients. Mitigation approaches include:
- Catalyst Screening: Test phase-transfer catalysts (e.g., TBAB) to enhance interfacial reactions .
- Flow Chemistry: Use microreactors for exothermic steps (e.g., HCl salt formation) to improve temperature control .
- In Situ Monitoring: Employ FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry .
Case Study:
Advanced: How is the antioxidant activity of this compound evaluated methodologically?
Answer:
DPPH Assay:
- Prepare 0.1 mM DPPH in methanol.
- Incubate with compound (10–100 µg/mL) for 30 min in dark.
- Measure absorbance at 517 nm. Calculate IC₅₀ via nonlinear regression .
FRAP Assay:
- Mix compound with FRAP reagent (Fe³⁺-TPTZ).
- Incubate at 37°C for 10 min.
- Measure absorbance at 593 nm. Express activity as µM Fe²⁺ equivalents .
Representative Data (Analogous Compounds):
| Compound | DPPH IC₅₀ (µg/mL) | FRAP (µM Fe²⁺/mg) |
|---|---|---|
| Nitro-substituted | 12.5 ± 1.2 | 450 ± 30 |
| Methoxy-substituted | 28.4 ± 2.1 | 320 ± 25 |
Basic: What spectroscopic techniques are essential for structural confirmation?
Answer:
- FTIR: Confirm phthalimide C=O (1700–1750 cm⁻¹) and sulfanyl S–H (2550–2600 cm⁻¹, if present) .
- ¹H/¹³C-NMR: Identify aromatic protons (δ 7.5–8.5 ppm), CH₂ groups (δ 4.0–4.5 ppm), and imidamide NH (δ 8.0–8.5 ppm) .
- Mass Spectrometry: ESI-MS in positive mode to detect [M+H]⁺ and isotopic Cl pattern .
Advanced: How to analyze conflicting bioactivity data across studies?
Answer:
Discrepancies may arise from:
- Assay Conditions: Variations in solvent (DMSO vs. water) or cell lines.
- Impurity Profiles: HPLC-MS purity checks (>95% recommended) .
Resolution Workflow:
Replicate assays under standardized conditions.
Perform dose-response curves (e.g., 1–100 µM) to confirm IC₅₀ trends.
Cross-validate with orthogonal assays (e.g., ROS detection vs. DPPH) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
